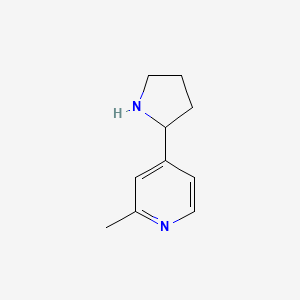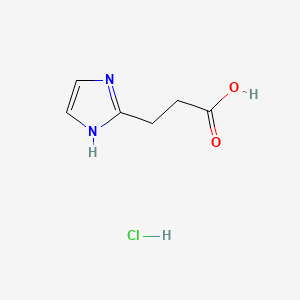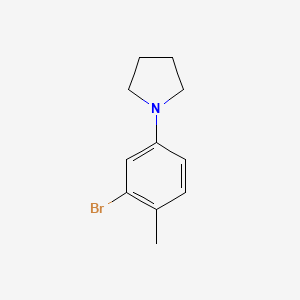
1-(3-Bromo-4-methylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-methylphenyl)pyrrolidine, also known as 3-bromo-4-methylpyrrolidine or 3-BMPP, is an organic compound that is used in various scientific research applications. It is a heterocyclic compound, containing both a nitrogen and a bromine atom, that has a wide range of applications in organic and medicinal chemistry. 3-BMPP has been used in the synthesis of various compounds, including pharmaceuticals and natural products, as well as in the study of enzyme mechanisms and drug-receptor interactions.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 1-(3-Bromo-4-methylphenyl)pyrrolidine can be achieved through a one-pot reaction involving a cyclization reaction of 4-bromo-3-methylbenzaldehyde and proline in the presence of an acid catalyst.
Starting Materials
4-bromo-3-methylbenzaldehyde, proline, acid catalyst
Reaction
To a solution of 4-bromo-3-methylbenzaldehyde in a suitable solvent, add proline and acid catalyst., Heat the reaction mixture to a suitable temperature and stir for a suitable time., After completion of the reaction, cool the mixture and extract the product with a suitable solvent., Purify the product by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-BMPP has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals and natural products. It has also been used in the study of enzyme mechanisms and drug-receptor interactions. In addition, it has been used to study the structure and reactivity of organic molecules.
Mecanismo De Acción
The mechanism of action of 3-BMPP is not fully understood. However, it is believed that the bromine atom in 3-BMPP is responsible for its reactivity. The bromine atom is believed to act as a nucleophile, attacking the electrophilic centers of other molecules and forming covalent bonds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-BMPP are not fully understood. However, it is believed to have some potential therapeutic effects. In particular, it has been studied for its potential use in the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-BMPP in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize. In addition, it is highly soluble in a variety of organic solvents, making it easy to use in reactions. However, there are some limitations to its use in laboratory experiments. It is not very stable in aqueous solutions, and its reactivity can be unpredictable.
Direcciones Futuras
There are several potential future directions for the use of 3-BMPP. It could be used in the synthesis of new pharmaceuticals and natural products. It could also be used to study the structure and reactivity of organic molecules. Additionally, it could be used to study the biochemical and physiological effects of other compounds. Finally, it could be used to study the mechanisms of enzyme-catalyzed reactions.
Propiedades
IUPAC Name |
1-(3-bromo-4-methylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBCUALUTWWUER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680736 |
Source


|
| Record name | 1-(3-Bromo-4-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methylphenyl)pyrrolidine | |
CAS RN |
1215917-98-8 |
Source


|
| Record name | 1-(3-Bromo-4-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide](/img/structure/B578098.png)
![2,4-Diisopropyldibenzo[b,d]furan-3-amine](/img/structure/B578099.png)
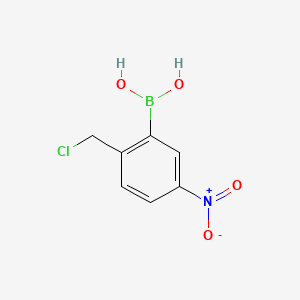
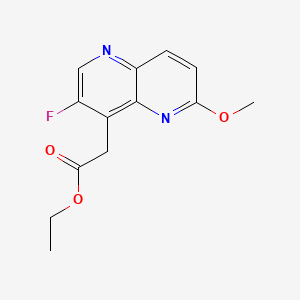

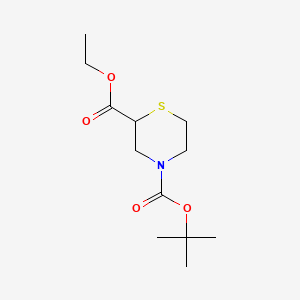
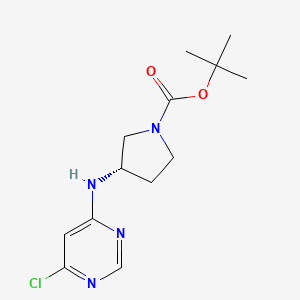

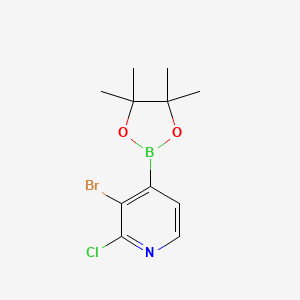

![Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B578113.png)
